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Introduction

The oxidanium ion, known more commonly as the hydronium ion, is the simplest oxonium ion
with the chemical formula H3O*. It is formed from the protonation of a water molecule.[1][2]
According to IUPAC nomenclature, "oxidanium" is the official name for this cation, which
serves as the parent compound for all oxonium ions.[3] The concentration of the oxidanium
ion in aqueous solutions is the fundamental determinant of acidity, quantified by the pH scale.
[1][4] Its role extends beyond a simple proton carrier; it is a critical intermediate in numerous
chemical reactions, including acid-base catalysis, and its unique transport mechanism in water
is vital to many chemical and biological processes. This guide provides a comprehensive
overview of the core physicochemical properties of the oxidanium ion, details the experimental
methodologies used for its characterization, and presents key data and structural relationships.

Molecular Structure and Bonding

The oxidanium cation is isoelectronic with ammonia (NHs) and adopts a trigonal pyramidal
molecular geometry with the oxygen atom at the apex, belonging to the Csv point group.[1][5]
This structure arises from the sp? hybridization of the oxygen atom, which forms three covalent
O-H bonds and retains one lone pair of electrons.[6] One of these bonds is a dative or
coordinate covalent bond, formed when the oxygen atom of a neutral water molecule donates
both electrons from one of its lone pairs to a proton (H*).[6][7]
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Caption: Trigonal pyramidal structure of the oxidanium (HsO%) ion.

The quantitative structural parameters of the isolated gaseous ion have been determined with
high precision through spectroscopic methods.

Parameter Value Method

Molar Mass 19.023 g/mol Calculated

Molecular Geometry Trigonal Pyramidal Spectroscopic Analysis
Point Group Csv Symmetry Analysis[1]
O-H Bond Length (re) 0.974(1) A IR Spectroscopy
H-O-H Bond Angle (o) 113.6(1)° IR Spectroscopy

Table 1: Structural and
General Properties of
Oxidanium (HsO™).

Physicochemical Properties
Acid-Base Properties

The acidity of the oxidanium ion is a cornerstone of aqueous chemistry. Any acid stronger than
HsO* will react with water to form HsO™*, making it the strongest acid that can exist in significant
concentration in agueous solutions.[1] The pKa of H3O* is a subject of considerable theoretical
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debate, primarily stemming from the definition of the equilibrium constant for a species that is
the protonated form of the solvent itself.

pKa Value Basis of Derivation

Derived from the definition of the acid

dissociation constant (Ka) where the activity of

0.0
the solvent (water) is taken as unity (a standard
state definition).[1]
Derived by substituting the molar concentration
174 of pure water (~55.5 M) into the equilibrium

expression. This method is often considered

less rigorous.

Table 2: Reported Acid Dissociation Constants
(pKa) for Aqueous Oxidanium (HzO") at 25°C.

For comparative purposes within the Brgnsted—Lowry framework, a pKa of 0.0 is widely
accepted and used.[1]

Thermodynamic Properties

The thermodynamic stability of the oxidanium ion has been extensively studied, both
computationally and experimentally. The standard enthalpy of formation for the gaseous ion is
a key value in thermochemical cycles. In solution, the solvation free energy quantifies its
stability within a solvent medium.
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Property Value (at 298.15 K) Notes

Data from NIST Active
Thermochemical Tables

618.8 + 0.8 kJ/mol (ATcT). This value corresponds
to the formation from elements

Standard Enthalpy of
Formation (gas, AfH®)

in their standard state.

This experimental value
represents the free energy
Aqueous Solvation Free change when transferring the
-453.2 kJ/mol o
Energy (AG°solv) gaseous ion into water. A
calculated value is -465.1

kJ/mol.

Table 3: Selected
Thermodynamic Properties of
Oxidanium (HsO™).

Spectroscopic Properties

Spectroscopy provides direct insight into the vibrational and electronic structure of the
oxidanium ion. Gas-phase studies offer high-resolution data on the isolated ion, while solution-
phase measurements reveal the effects of solvation.
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Wavenumber (cm~?) / .
Spectroscopy Type Assignment / Notes
Energy (eV)

Infrared (Gas Phase) 3389.656 vi1 fundamental band origin

vs (asymmetric stretch)

fundamental band origins for
Infrared (Gas Phase) 3530.165/3513.840 ) ) )

symmetric and antisymmetric

inversion states, respectively.

Broad absorption bands

observed in concentrated

acidic solutions, corresponding
Infrared (Aqueous) ~1205, ~1750, ~2900 . ]

to bending and stretching

modes heavily influenced by

hydrogen bonding.

Shift in the O 1s binding

energy. The X-ray absorption
X-Ray Absorption +12.2 eV (relative to H20) spectrum shows significant

shifts to higher energies

compared to neutral water.

Table 4: Key Spectroscopic
Data for Oxidanium (HsO%).

Solvation and Proton Transport in Water

In aqueous media, the oxidanium ion does not exist in isolation but is strongly solvated
through hydrogen bonds. Two idealized structures describe the core of this solvation:

e Eigen Cation (HoO4%): An HsO" ion strongly hydrogen-bonded to three neighboring water
molecules in its first solvation shell.[1]

e Zundel Cation (HsO2%): A structure where a proton is shared equally between two water
molecules, representing a key transitional state in proton transfer.[1]

This dynamic solvation network facilitates the remarkably high mobility of protons in water via
the Grotthuss mechanism, or "proton jumping." Instead of the entire HsO™* ion diffusing through
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the solution, a proton is transferred along a "wire" of hydrogen-bonded water molecules. This
process involves the rapid interconversion of Eigen and Zundel-like structures, allowing the
positive charge to propagate much faster than would be possible through simple diffusion.

Initial State Transition Final State

Proton Transfer Proton Relay
Eigen Cation Initiation "y Zundel Cation & Reorganization New Eigen Cation
(HoOat) (Hs02%) (HoOat)

Click to download full resolution via product page

Caption: The Grotthuss mechanism for proton transport in water.

Experimental Methodologies

Characterizing a reactive, transient species like the oxidanium ion requires specialized
experimental techniques.

Gas-Phase Infrared Spectroscopy

High-resolution IR spectra of isolated HsO* are obtained by creating the ion in a controlled gas-
phase environment.

e Protocol: A mixture of hydrogen (Hz) and oxygen (O2z) gas is introduced into a discharge cell.
A positive column electrical discharge is initiated, which ionizes the molecules and promotes
reactions that form HszO*. A tunable difference frequency laser spectrometer is then used to
probe the ion population. The absorption of specific infrared frequencies corresponding to
vibrational transitions is measured, allowing for the determination of molecular constants,
bond lengths, and angles.

X-Ray Absorption Spectroscopy (XAS)

XAS provides information on the electronic structure and local environment of the oxygen atom
in H3O™.
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e Protocol: H3O* ions are generated in a Flowing Afterglow lon Source (FLAGS). A precursor
gas mixture (e.g., containing water vapor) is ionized by a microwave discharge. The resulting
plasma flows down a tube where ion-molecule reactions occur, forming stable HsO*. The
ions are then extracted into a high-vacuum chamber, mass-selected, and merged with a
tunable beam of soft X-rays from a synchrotron source. The absorption of X-rays at the
oxygen K-edge (O 1s) is measured, revealing shifts in core-level binding energies and

transitions to unoccupied molecular orbitals.

Spectrometer

Synchrotron
K X-Ray Beam
Flowing Afterglow Ion Source (FLAGS) Merged Beams
’ Detector
___p Interaction Zone
Gas Inlet Microwave Flow Tube lon Transfer lon Extraction
(H20 vapor, carrier gas) Discharge (lon-Molecule Reactions) & Mass Selection

Click to download full resolution via product page

Caption: Experimental workflow for X-Ray Absorption Spectroscopy of HsO*.

Vibrational Sum Frequency Generation (VSFG)
Spectroscopy

VSFG is a surface-specific technique used to study the structure and orientation of HsO* at
interfaces, such as the air-water interface of an acidic solution.

o Protocol: Two pulsed laser beams, one at a fixed visible wavelength (e.g., 532 nm) and one
tunable in the infrared range, are spatially and temporally overlapped at the sample
interface. Due to the non-centrosymmetric nature of the interface, a third beam is generated
at the sum frequency (w_sum = w_vis + w_ir). The intensity of the sum-frequency signal is
measured as the IR laser is tuned across the vibrational resonances of the interfacial
molecules. This provides a vibrational spectrum of species, including HsO™*, exclusively at

the interface.
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Conclusion

The oxidanium (hydronium) ion is a fundamental chemical species whose properties are
integral to the behavior of aqueous systems. Its trigonal pyramidal structure, debated yet
crucial pKa, and unique solvation characteristics define its role as the primary agent of acidity.
The Grotthuss mechanism, enabled by the dynamic H3O*-water network, governs proton
transport with efficiencies that far exceed classical diffusion. Advanced experimental
techniques continue to refine our understanding of this seemingly simple yet remarkably
complex ion, providing essential data for fields ranging from atmospheric chemistry to rational
drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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